

Recrystallization solvent for purifying ethyl 5-nitrovanillate

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Compound of Interest

Compound Name: *Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate*

CAS No.: 64095-07-4

Cat. No.: B1499346

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Part 1: Executive Summary & Solvent Strategy

Ethyl 5-nitrovanillate (**Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate**) is a critical intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors (e.g., Entacapone analogs) and other bioactive kinase inhibitors. Its purity is paramount, as regioisomers or unreacted nitration precursors can propagate downstream, leading to complex separation challenges in late-stage GMP synthesis.

This guide details the purification via recrystallization, focusing on solvent thermodynamics, impurity rejection mechanisms, and scalable process control.

The Solvent System: Ethanol (EtOH)

For the recrystallization of ethyl 5-nitrovanillate, Ethanol (95% or Absolute) is the definitive solvent of choice.^[1]

Scientific Rationale:

- **Chemical Compatibility (The "Common Ion" Effect):** Using ethanol matches the alkyl group of the ethyl ester.^[1] Using methanol poses a high risk of transesterification (exchanging the ethyl group for methyl) under heating, especially given the acidic character of the nitrophenol moiety which can catalyze the exchange.
- **Solubility Profile:** The introduction of the nitro group at the 5-position significantly increases the polarity and melting point compared to the starting material (ethyl vanillate). Ethanol provides the ideal "steep" solubility curve: high solubility at reflux (~78°C) and low solubility at 0–5°C, ensuring high recovery yields.^[1]
- **Impurity Rejection:**
 - **Starting Material (Ethyl Vanillate):** Significantly more soluble in cold ethanol, remaining in the mother liquor.
 - **Oxidation Byproducts (Tars):** Often insoluble in hot ethanol or easily removed via hot filtration/activated carbon.
 - **Inorganic Acids (Nitration residues):** Soluble in the aqueous fraction of 95% EtOH.

Part 2: Detailed Experimental Protocol

Materials Required

- Crude Ethyl 5-nitrovanillate (Yellow/Orange solid)
- Solvent: Ethanol (ACS Reagent Grade, >99.5% preferred; 95% acceptable if inorganic salts are present).
- Activated Carbon: Norit® SA 2 or equivalent (optional for decolorization).
- Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle/oil bath, Buchner funnel, vacuum trap.^[1]

Step-by-Step Methodology

1. Solvation & Saturation

- Place the crude solid in a round-bottom flask equipped with a stir bar.

- Add a minimal volume of Ethanol (start with ~3–5 mL per gram of crude).
- Heat the mixture to reflux (gentle boil at ~78°C).
- Observation Point: If the solid does not dissolve completely, add additional hot ethanol in small increments (0.5 mL/g) until a clear, homogeneous solution is obtained.
 - Note: If dark, insoluble specks remain, these are likely inorganic salts or char. Do not add infinite solvent; proceed to hot filtration.[2]

2. Decolorization (Optional but Recommended)

- If the solution is dark brown or reddish (indicative of oxidation), remove the heat source briefly.[1]
- Add Activated Carbon (1–3 wt% of crude mass).
- Safety: Never add charcoal to a boiling solution; it will foam over instantly.
- Re-heat to reflux for 5–10 minutes.
- Perform a Hot Filtration through a pre-warmed Celite® pad or sintered glass funnel to remove the carbon.

3. Controlled Crystallization

- Allow the clear yellow filtrate to cool to room temperature (20–25°C) slowly (over 30–60 minutes).
 - Mechanism:[2][3] Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes the growth of pure, dense needles/prisms.
- Once ambient temperature is reached, transfer the flask to an ice-water bath (0–4°C) for 1 hour to maximize yield.

4. Isolation & Washing[4][5][6][7]

- Collect the crystals via vacuum filtration on a Buchner funnel.[5]

- The Wash: Wash the filter cake with ice-cold Ethanol (2 x 1 mL/g).[1]
 - Critical: The wash solvent must be $<0^{\circ}\text{C}$ to prevent redissolving the product.[5]
- Suction dry for 15 minutes.

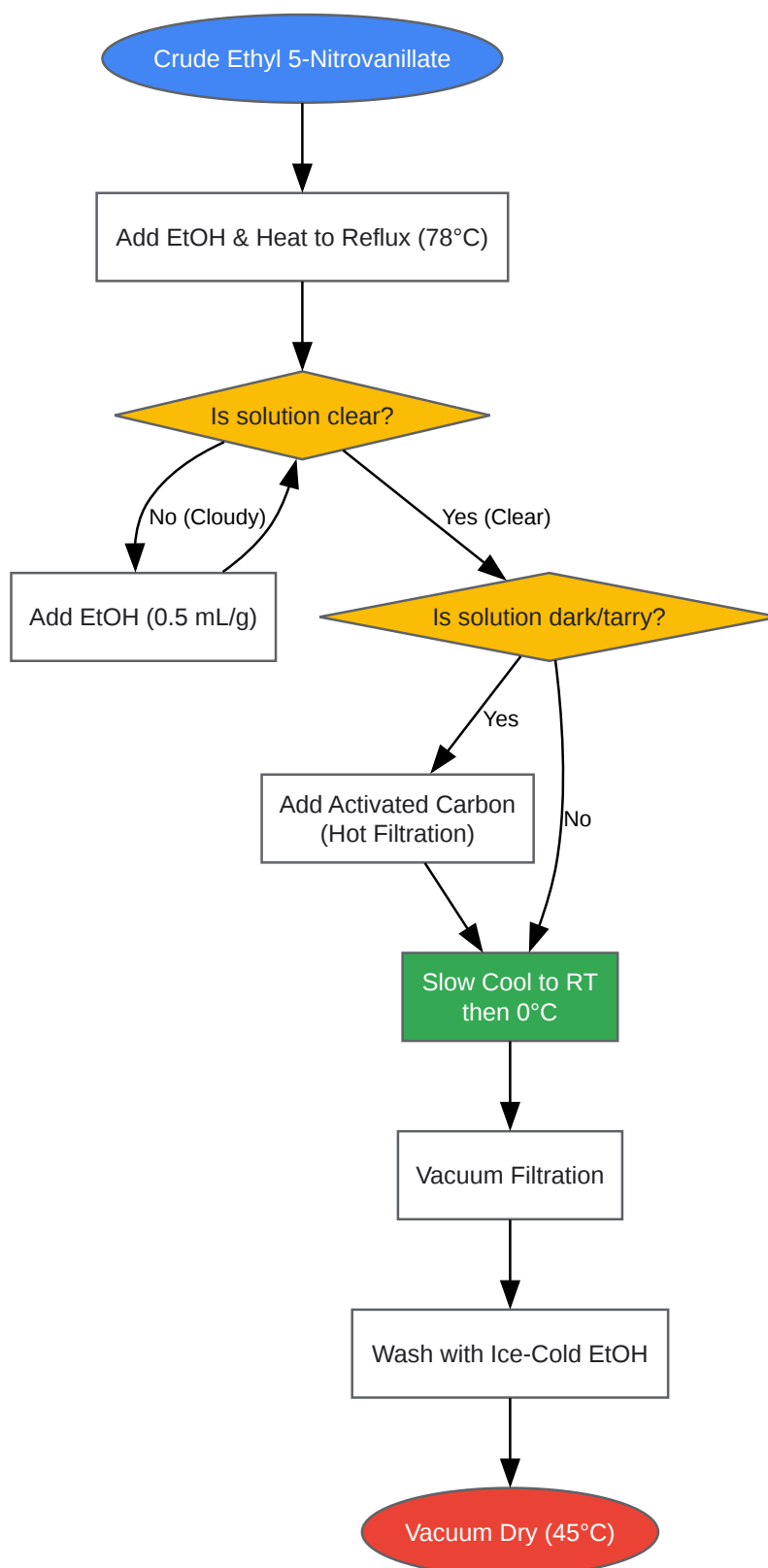
5. Drying

- Dry the solid in a vacuum oven at $40\text{--}50^{\circ}\text{C}$ for 4–6 hours to remove residual ethanol.
- Target: Constant weight.

Part 3: Visualization of Workflows

Workflow Diagram: Purification Logic

The following diagram illustrates the decision-making process during the recrystallization to ensure maximum purity and yield.



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Caption: Logical flow for the purification of Ethyl 5-nitrovanillate, integrating solubility checks and decolorization steps.

Part 4: Quality Control & Troubleshooting

QC Specifications

After drying, the product should meet the following criteria.

Parameter	Specification	Method
Appearance	Bright yellow crystalline solid	Visual
Melting Point	Distinct (e.g., range within 2°C)*	Capillary MP
Purity (HPLC)	> 98.5% Area	C18 Column, ACN/Water
Solvent Residue	< 5000 ppm Ethanol	GC Headspace
Identity	Matches Reference Standard	¹ H-NMR (CDCl ₃)

*Note: The exact MP depends on the specific polymorph but is typically distinct from the starting material (Ethyl Vanillate, MP ~44°C) and 5-nitrovanillin (~176°C).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Oiling Out	Solution too concentrated or cooled too fast.[1]	Re-heat to reflux, add 10-20% more ethanol, and cool very slowly with vigorous stirring.
Low Yield	Too much solvent used.[8]	Concentrate the mother liquor by rotary evaporation to 50% volume and harvest a second crop.
Impurity Persistence	Impurity has similar solubility to product.[1]	Switch to a binary solvent system: Dissolve in minimal Ethyl Acetate, then add Hexane dropwise at reflux until cloudy. Cool to crystallize.
Transesterification	Used Methanol instead of Ethanol.[1]	CRITICAL: Always match the alcohol solvent to the ester alkyl group.

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